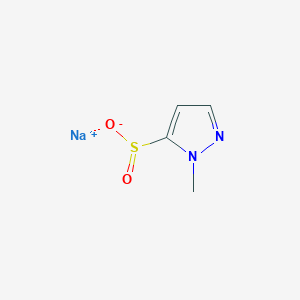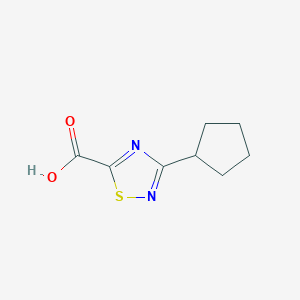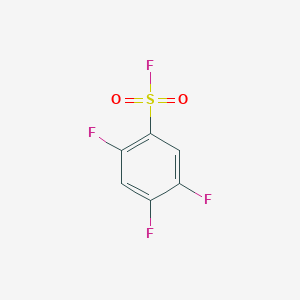
2,4,5-Trifluorobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2F3O2S. It is a sulfonyl fluoride derivative, characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride typically involves the fluorination of corresponding sulfonyl chlorides. One common method includes the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 ether in acetonitrile . This method ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and catalysts to achieve high throughput and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions with this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
2,4,5-Trifluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound covalently modifies active site residues of target enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
2,4,5-Trifluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of three fluorine atoms on the benzene ring.
Uniqueness: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C6H2F4O2S |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
2,4,5-trifluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2F4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
Clave InChI |
JNDCJRYYIUUKKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)S(=O)(=O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)


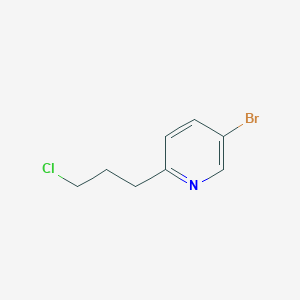

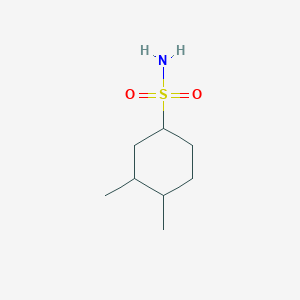
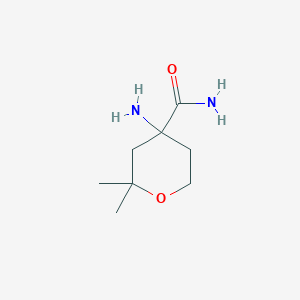
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
